molecular formula C10H20N2O5S B8186301 N-Boc-D-Methionine sulfoximine

N-Boc-D-Methionine sulfoximine

Cat. No.: B8186301
M. Wt: 280.34 g/mol
InChI Key: FNYTVKVSNLWUMP-XNQUEAFESA-N
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Description

N-Boc-D-Methionine sulfoximine is a derivative of methionine sulfoximine, which is known for its role as an inhibitor of glutamine synthetase. This compound is of significant interest in medicinal and biological chemistry due to its unique chemical properties and biological activity. The N-Boc (tert-butoxycarbonyl) group is often used to protect the amino group during chemical synthesis, making this compound a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

N-Boc-D-Methionine sulfoximine is similar to other sulfoximine compounds, such as buthionine sulfoximine and glufosinate. it is unique in its specific inhibition of glutamine synthetase and its use of the N-Boc protecting group, which allows for selective modifications during synthesis . Other similar compounds include sulfonimidamides, which share structural similarities but differ in their biological activities and applications .

List of Similar Compounds:
  • Buthionine sulfoximine
  • Glufosinate
  • Sulfonimidamides

This compound stands out due to its specific inhibitory effects and its versatility in synthetic chemistry, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(methylsulfonimidoyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O5S/c1-10(2,3)17-9(15)12-7(8(13)14)5-6-18(4,11)16/h7,11H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-,18?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYTVKVSNLWUMP-XNQUEAFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCS(=N)(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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